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Compound of Interest

Compound Name: UMB-136

Cat. No.: B611562 Get Quote

An In-depth Review of the Bromodomain Inhibitor and HIV-1 Latency-Reversing Agent

Abstract
UMB-136 is a novel small molecule inhibitor of the Bromodomain and Extra-Terminal domain

(BET) family of proteins, with a specific affinity for Bromodomain-containing protein 4 (BRD4). It

has emerged as a promising latency-reversing agent (LRA) for Human Immunodeficiency Virus

1 (HIV-1)[1][2][3]. By targeting BRD4, UMB-136 facilitates the reactivation of latent HIV-1

proviruses, a critical step in the "shock and kill" strategy for HIV-1 eradication. This technical

guide provides a comprehensive overview of the chemical structure, properties, mechanism of

action, and experimental protocols related to UMB-136, tailored for researchers, scientists, and

drug development professionals.

Chemical Structure and Properties
UMB-136 is chemically identified as N-cyclohexyl-2-[4-(3,5-dimethyl-1,2-oxazol-4-yl)-2-

methoxyphenyl]imidazo[1,2-a]pyrazin-3-amine[4]. It is a derivative of a previously identified

BET inhibitor, UMB-32, and was developed through screening of 37 analogues for enhanced

HIV-1 reactivation capabilities[2][5].

Table 1: Chemical and Physical Properties of UMB-136
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Property Value Reference

IUPAC Name

N-cyclohexyl-2-[4-(3,5-

dimethyl-1,2-oxazol-4-yl)-2-

methoxyphenyl]imidazo[1,2-

a]pyrazin-3-amine

[4]

CAS Number 2109805-83-4 [1][6]

Molecular Formula C₂₄H₂₇N₅O₂ [4]

Molecular Weight 417.5 g/mol [4]

Appearance Solid

Solubility Soluble in DMSO [7]

Pharmacological Properties
Mechanism of Action
UMB-136 functions as a potent bromodomain inhibitor, with a specific binding affinity for

BRD4[2][7][8]. In the context of HIV-1 latency, BRD4 acts as a transcriptional repressor by

sequestering the Positive Transcription Elongation Factor b (P-TEFb). P-TEFb is essential for

the function of the HIV-1 Tat protein, which is a potent trans-activator of viral gene expression.

By binding to BRD4, UMB-136 displaces it from the viral promoter, leading to the release of

active P-TEFb. This released P-TEFb can then be recruited by Tat to the HIV-1 Long Terminal

Repeat (LTR), promoting the phosphorylation of RNA Polymerase II and enhancing

transcriptional elongation. This cascade of events ultimately leads to the reactivation of latent

HIV-1 proviruses and the production of new viral particles[1][2][3][7].
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Figure 1. Signaling pathway of UMB-136 in HIV-1 latency reversal.

Pharmacodynamics
UMB-136 has demonstrated superior efficacy in reactivating latent HIV-1 compared to the first-

generation BET inhibitor, JQ1, across multiple in vitro models of HIV-1 latency[2][5].

Table 2: In Vitro Efficacy of UMB-136
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Cell Model Concentration Effect Reference

J-Lat A2 cells 5 µM

More effective at

reactivating HIV-1

than JQ1 (1 µM) and

UMB-32 (5 µM).

[2][5]

Multiple J-Lat full-

length clones
2.5 or 5 µM

Significantly reverses

HIV-1 latency.
[2]

THP89GFP

(monocytic cell line)
5 µM

Induces HIV-1

reactivation.
[2]

Primary CD4+ T cells

from aviremic patients
2.5 µM

In combination with

PKC agonists

(prostratin, bryostatin-

1), enhances reversal

of HIV-1 latency.

[2][5]

UMB-136 also exhibits synergistic effects when used in combination with other classes of

LRAs, such as protein kinase C (PKC) agonists and histone deacetylase inhibitors (HDACis)[2]

[5].

Experimental Protocols
Synthesis of UMB-136
The synthesis of UMB-136 is based on a fluorous-tagged multicomponent reaction strategy,

starting from an imidazo[1,2-a]pyrazine scaffold[2]. A detailed synthetic scheme can be found in

the supplementary materials of Huang et al., 2017. The general approach involves the

synthesis of the core scaffold followed by the addition of the N-cyclohexyl and the substituted

phenyl moieties.
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Figure 2. General workflow for the synthesis of UMB-136.

In Vitro HIV-1 Reactivation Assay
The efficacy of UMB-136 as a latency-reversing agent is typically assessed using cell-based

assays with latently infected cell lines or primary cells.

Materials:

Latently infected cell lines (e.g., J-Lat clones, THP89GFP) or primary CD4+ T cells from

aviremic HIV-1 positive individuals.

UMB-136 (dissolved in DMSO).

Control compounds (e.g., JQ1, DMSO vehicle).
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Cell culture medium and supplements.

Flow cytometer.

Reagents for RT-qPCR (for primary cell assays).

Protocol Outline:

Cell Plating: Seed the latently infected cells in appropriate culture plates.

Compound Treatment: Treat the cells with varying concentrations of UMB-136, JQ1, and a

DMSO vehicle control.

Incubation: Incubate the cells for a specified period (e.g., 24-48 hours).

Analysis:

For cell lines with a fluorescent reporter (e.g., GFP), quantify the percentage of fluorescent

cells using flow cytometry.

For primary cells, isolate viral RNA from the supernatant and quantify viral production

using RT-qPCR.

Data Interpretation: Compare the level of HIV-1 reactivation induced by UMB-136 to that of

the controls.

BRD4 Pull-Down Assay
To confirm the direct interaction between UMB-136 and BRD4, a pull-down assay can be

performed.

Materials:

Biotinylated UMB-136.

Cell lysate (e.g., from HEK293T cells).

Streptavidin-coated magnetic beads.
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Antibodies against BRD4 and BRD2 (as a negative control).

Reagents for Western blotting.

Protocol Outline:

Incubation: Incubate the cell lysate with biotinylated UMB-136 or biotin (as a control).

Capture: Add streptavidin-coated magnetic beads to capture the biotinylated compound and

any interacting proteins.

Washing: Wash the beads to remove non-specific binding proteins.

Elution: Elute the captured proteins from the beads.

Western Blotting: Analyze the eluted proteins by Western blotting using antibodies against

BRD4 and BRD2 to detect specific binding.

Conclusion
UMB-136 is a potent and specific BRD4 inhibitor that has demonstrated significant potential as

a latency-reversing agent for HIV-1. Its ability to effectively reactivate latent proviruses,

particularly in combination with other LRAs, makes it a valuable tool for research into HIV-1

eradication strategies. Further studies are warranted to evaluate its pharmacokinetic properties

and in vivo efficacy to advance its potential as a clinical candidate. This guide provides a

foundational understanding of UMB-136 for professionals in the field of drug discovery and

development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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